Product packaging for 4-Bromo-2-(pyrrolidin-2-yl)pyridine(Cat. No.:CAS No. 886365-52-2)

4-Bromo-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B1402050
CAS No.: 886365-52-2
M. Wt: 227.1 g/mol
InChI Key: QJDZPJKDJXHTBP-UHFFFAOYSA-N
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Description

Contextualizing Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

Pyridine and pyrrolidine rings are fundamental heterocyclic structures that are ubiquitous in both natural products and synthetic compounds, particularly in the realm of pharmaceuticals. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a common feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other molecular interactions with biological targets. bnmv.ac.in Its electronic properties can be readily tuned by the introduction of various substituents. nih.gov

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, provides a three-dimensional structural element to molecules. ambeed.com This non-planar scaffold is prevalent in a wide array of bioactive compounds and is often used by medicinal chemists to explore the three-dimensional space of a pharmacophore, which can lead to enhanced binding affinity and selectivity for biological targets. ambeed.comorganic-chemistry.org The combination of the aromatic pyridine and the aliphatic, chiral pyrrolidine in one molecule, as seen in 4-Bromo-2-(pyrrolidin-2-yl)pyridine, creates a scaffold with a rich potential for diverse chemical transformations and biological activities.

Significance of Brominated Pyridines in Organic Synthesis and Functional Material Design

The presence of a bromine atom on the pyridine ring is of particular strategic importance in organic synthesis. Brominated pyridines are key intermediates in a variety of cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. researchgate.netbldpharm.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom, enabling the construction of more complex molecular frameworks.

The reactivity of the carbon-bromine bond makes it a versatile handle for introducing a wide range of functional groups, thereby allowing for the systematic modification of a molecule's properties. researchgate.net This versatility is crucial in drug discovery for performing structure-activity relationship (SAR) studies and in materials science for fine-tuning the electronic and photophysical properties of functional materials. researchgate.net

Overview of Current Research Trajectories for this compound and Structurally Related Compounds

Current research involving this compound and its structural analogs primarily focuses on its use as a key intermediate in the synthesis of novel bioactive compounds. Its structural features make it a valuable precursor for the development of ligands for various biological targets, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and kinases. orgsyn.orgsigmaaldrich.commyskinrecipes.com

The (R)-enantiomer of this compound, in particular, is a recognized building block in medicinal chemistry. orgsyn.org Research in this area often involves the modification of the pyrrolidine nitrogen and the substitution of the bromine atom via cross-coupling reactions to generate libraries of new compounds for biological screening. These investigations aim to develop novel therapeutics for a range of disorders, including neurological conditions and cancer. myskinrecipes.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound and its hydrochloride salt.

PropertyValueReference
Molecular Formula C₉H₁₁BrN₂
Molecular Weight 227.11 g/mol
CAS Number 886365-52-2 (racemate)
(R)-Enantiomer CAS Number 1213104-97-2 orgsyn.org
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Solubility Not specified in available literature
HCl Salt Molecular Formula C₉H₁₂BrClN₂
HCl Salt Molecular Weight 263.56 g/mol

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, commercial suppliers often provide basic spectroscopic information. The table below is a representative compilation of expected spectroscopic characteristics.

TechniqueExpected DataReference
¹H NMR Signals corresponding to the protons on the pyridine and pyrrolidine rings. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), while the aliphatic protons of the pyrrolidine ring would be in the upfield region (typically 1.5-4.0 ppm). ambeed.com
¹³C NMR Resonances for the nine carbon atoms. The pyridine carbons would be in the aromatic region (typically 120-160 ppm), and the pyrrolidine carbons would be in the aliphatic region (typically 20-60 ppm).
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (227.11 g/mol ), showing the characteristic isotopic pattern for a molecule containing one bromine atom.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C-Br stretching vibrations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrN2 B1402050 4-Bromo-2-(pyrrolidin-2-yl)pyridine CAS No. 886365-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-3-5-12-9(6-7)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDZPJKDJXHTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297963
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID201297963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-52-2
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2-pyrrolidinyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Pyrrolidin 2 Yl Pyridine and Analogues

Direct Synthetic Routes to the 4-Bromo-2-(pyrrolidin-2-yl)pyridine Core Structure

Direct synthetic routes that assemble the this compound scaffold in a limited number of steps are highly sought after for their efficiency. While specific literature detailing a one-pot synthesis is scarce, a plausible approach involves the condensation of a pre-functionalized pyridine (B92270) precursor with a suitable pyrrolidine (B122466) synthon. For instance, a reaction between a 2,4-dihalopyridine and a pyrrolidine derivative could potentially yield the target molecule, although regioselectivity challenges may arise.

Another conceptual direct route could involve the reaction of a 4-bromopyridine (B75155) derivative bearing a suitable leaving group at the 2-position with pyrrolidine. However, the reactivity of the 4-position towards nucleophilic substitution can compete with the desired reaction at the 2-position, necessitating careful control of reaction conditions.

Precursor Synthesis and Functional Group Introduction Strategies

A more common and controllable approach to this compound involves the sequential construction and modification of its constituent heterocyclic rings. This allows for precise introduction of the desired functionalities, including the bromine atom and the stereochemistry of the pyrrolidine ring.

Pyrrolidine Moiety Construction, including Stereoselective Approaches

The synthesis of the pyrrolidine ring, particularly in an enantiomerically pure form, is a critical aspect of preparing chiral analogs of the target compound. A variety of methods have been developed for the stereoselective synthesis of 2-substituted pyrrolidines.

One prevalent strategy involves the use of chiral starting materials, such as the amino acid L-proline or its derivatives. For example, (S)-prolinol can be a versatile starting point for the synthesis of (S)-2-substituted pyrrolidines. The reduction of proline derivatives using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) provides access to chiral pyrrolidin-2-ylmethanols, which can be further elaborated.

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of pyrrolidines. For instance, transaminases can be employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. acs.org This biocatalytic approach allows for access to both enantiomers with high enantiomeric excess. acs.org Other methods include rhodium-catalyzed intramolecular nitrene insertion into C-H bonds and copper-catalyzed intermolecular carboamination reactions. organic-chemistry.org

A photo-promoted ring contraction of pyridines using a silylborane has also been reported as a novel method to access pyrrolidine derivatives. nih.govresearchgate.net This reaction proceeds through a 2-azabicyclo[3.1.0]hex-3-ene intermediate and demonstrates broad substrate scope. nih.govresearchgate.net

Stereoselective Pyrrolidine Synthesis Method Key Features Reference
Chiral Pool SynthesisUtilizes readily available chiral starting materials like L-proline. mdpi.com
Transaminase-Catalyzed CyclizationBiocatalytic approach enabling access to both enantiomers with high enantiomeric excess. acs.org
Rhodium-Catalyzed C-H AminationIntramolecular reaction for the synthesis of functionalized pyrrolidines. organic-chemistry.org
Photo-promoted Pyridine Ring ContractionNovel method using silylborane to form pyrrolidine derivatives. nih.govresearchgate.net

Pyridine Ring Formation and Substituent Control Techniques

The construction of the pyridine ring with the desired substitution pattern is another key aspect of the synthesis. The Hantzsch pyridine synthesis and its variations are classical methods for the formation of substituted pyridines. More contemporary methods often rely on the modification of pre-existing pyridine rings.

For the synthesis of 2-substituted pyridines, a common strategy involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring. For instance, 2-chloropyridine (B119429) or 2-bromopyridine (B144113) can react with a nucleophile, such as a protected pyrrolidine derivative, to form the desired 2-(pyrrolidin-2-yl)pyridine core.

Regioselective Bromination Methodologies

The introduction of a bromine atom specifically at the 4-position of the 2-(pyrrolidin-2-yl)pyridine intermediate is a crucial step. Direct electrophilic bromination of pyridine is often challenging and can lead to a mixture of products. To achieve regioselectivity, activation of the pyridine ring is typically required.

One effective strategy is the use of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile to the 4-position. Subsequent deoxygenation of the N-oxide yields the desired 4-bromopyridine derivative. For instance, 2-substituted pyridine N-oxides can be regioselectively brominated at the 4-position using reagents like oxalyl bromide or phosphorus tribromide. researchgate.net

Another approach involves the use of specific brominating agents that exhibit high regioselectivity. Tetrabutylammonium tribromide (TBATB) has been shown to be an effective reagent for the regioselective bromination of certain heterocyclic systems under mild conditions. nih.gov

A different strategy involves starting with a pre-brominated pyridine precursor. For example, a Sandmeyer-type reaction on 2-methyl-4-aminopyridine (B1174260) can be used to introduce a bromine atom at the 4-position, yielding 2-methyl-4-bromopyridine. google.com This intermediate can then be further functionalized to introduce the pyrrolidine moiety.

Bromination Reagent/Method Substrate Type Position of Bromination Reference
Oxalyl Bromide/Et₃NPyridine N-oxide derivatives4-position researchgate.net
Tetrabutylammonium Tribromide (TBATB)Pyrrolo[1,2-a]quinoxalinesC3-position nih.gov
NaNO₂ / HBr2-Methyl-4-aminopyridine4-position google.com
PBr₅ / POBr₃2,6-bis(2-pyridyl)pyridin-4-one4-position researchgate.net

Metal-Catalyzed Coupling Reactions in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be employed in the construction of the this compound framework.

Suzuki-Miyaura Cross-Coupling Strategies for Bromopyridines

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. In the context of synthesizing derivatives of this compound, this reaction can be utilized in two main ways.

Firstly, a bromopyridine derivative can be coupled with a pyrrolidinylboronic acid or ester to form the 2-(pyrrolidin-2-yl)pyridine core. However, the synthesis and stability of such boronic acid derivatives can be challenging.

A more common application is the functionalization of the pre-formed this compound. The bromine atom at the 4-position serves as a handle for introducing a wide variety of substituents via Suzuki-Miyaura coupling with different organoboron reagents. This allows for the rapid generation of a library of analogs with diverse functionalities at the 4-position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate or cesium carbonate.

Other Palladium-Catalyzed Approaches for Pyridine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the functionalization of heteroaromatic compounds, including pyridine derivatives. For substrates like 4-bromopyridines, these methods allow for the introduction of a wide array of substituents at the C4-position, a crucial step in building molecular complexity.

Direct arylation of heteroaromatics with functionalized bromopyridines represents a simple and efficient approach. Research has shown that using just 1 mol% of a palladium catalyst, such as PdCl(C3H5)(dppb), can effectively couple various heteroaromatics with bromopyridines. The success and yield of these reactions are significantly influenced by the nature of substituents on the pyridine ring. Electron-withdrawing groups on the pyridyl bromide tend to favor the reaction, leading to higher yields, whereas electron-donating groups are less favorable. researchgate.net This methodology tolerates a range of functional groups, including fluoro, acetyl, nitrile, nitro, and methoxy (B1213986) groups. researchgate.net

Another innovative strategy involves the functionalization of 4-alkylpyridines through a "soft enolization" approach that utilizes alkylidene dihydropyridines (ADHPs) as key intermediates in palladium catalysis. This method facilitates pyridylic functionalization under mild conditions, which is a significant advantage for sensitive substrates. yorku.ca It has been successfully applied to pyridylic allylation and dehydrogenation, providing reliable access to 4-alkenylpyridines with broad functional group tolerance. yorku.ca

The development of directing group (DG)-assisted strategies has been pivotal for achieving high regioselectivity in C-H functionalization. rsc.orgnih.gov Palladium catalysis is particularly effective in this area, capable of activating both sp² and sp³ C-H bonds proximal to a coordinating group. nih.gov While many strategies focus on ortho-C-H activation, significant progress has been made in achieving functionalization at the more remote meta and para positions, a traditionally challenging task. rsc.org For a substrate like 2-phenylpyridine, palladium catalysts can facilitate C-H activation and subsequent arylation, demonstrating the power of these directed methods. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine Functionalization

Reaction TypeCatalyst SystemSubstrate ExampleKey FeaturesReference
Direct ArylationPdCl(C3H5)(dppb)Functionalized bromopyridinesFavored by electron-withdrawing groups; tolerates various functionalities. researchgate.net
Pyridylic DehydrogenationPd(OAc)2 / Ligand4-AlkylpyridinesProceeds via alkylidene dihydropyridine (B1217469) (ADHP) intermediates under mild conditions. yorku.ca
Directed C-H ArylationPd(OAc)22-PhenylpyridineDirecting group enables regioselective functionalization of a proximal C-H bond. nih.gov
Suzuki CouplingPd(PPh3)4 / Na2CO34-Bromo-6H-1,2-oxazinesEffective for C-C bond formation with boronic acids. nih.gov
Sonogashira CouplingPdCl2(PPh3)2 / CuI4-Bromo-6H-1,2-oxazinesForms C-C bonds with terminal alkynes. nih.gov

Note: While 6H-1,2-oxazines are not pyridines, the coupling methods are analogous and broadly applicable to halo-heteroarenes.

Nucleophilic Substitution and Aromatic Transformations in Pyridine Chemistry

Nucleophilic aromatic substitution (SNAr) is a fundamental transformation in pyridine chemistry. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles. This effect is particularly pronounced at the α (C2, C6) and γ (C4) positions, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. researchgate.net Consequently, halogens at the C2 and C4 positions, such as in 4-bromopyridine, are significantly activated towards displacement by nucleophiles compared to those at the C3 and C5 positions. researchgate.net

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines illustrates the complexity that can arise in these systems. While the expected nucleophilic substitution product is formed, an unexpected nitro-group migration product can also be generated, particularly in polar aprotic solvents. clockss.org This highlights that reaction conditions can play a critical role in directing the outcome of aromatic transformations on the pyridine ring. clockss.org

An interesting strategy to functionalize the C4 position of pyridine involves the base-catalyzed isomerization of 3-bromopyridines. researchgate.net Mechanistic studies suggest that under basic conditions, 3-bromopyridines can isomerize to 4-bromopyridines via pyridyne intermediates. This allows for the 4-selective substitution of 3-bromopyridine (B30812) precursors with various nucleophiles, including those for etherification, hydroxylation, and amination, driven by the greater reactivity of the 4-bromo intermediate. researchgate.net

Table 2: Reactivity of Bromopyridine Isomers in Nucleophilic Substitution

IsomerPosition of BromineReactivity toward SNArReasonReference
2-BromopyridineC2 (α-position)HighPosition is activated by the ring nitrogen, allowing stabilization of the Meisenheimer complex. researchgate.net
3-BromopyridineC3 (β-position)LowPosition is not directly activated by the ring nitrogen. researchgate.netresearchgate.net
4-BromopyridineC4 (γ-position)HighPosition is activated by the ring nitrogen, allowing stabilization of the Meisenheimer complex. researchgate.net

Advanced Synthetic Techniques Applicable to Pyridine Derivatives

Beyond traditional methods, advanced synthetic techniques such as photochemical and mechanochemical approaches offer novel, efficient, and often more sustainable pathways for the synthesis and functionalization of pyridine derivatives.

Photochemical Approaches

Photochemistry provides unique mechanisms for bond formation that are not accessible through thermal methods. A notable development is the photochemical organocatalytic functionalization of pyridines, which proceeds via pyridinyl radicals. nih.govacs.org In this process, a pyridinium (B92312) ion, formed under acidic conditions, undergoes a single-electron transfer (SET) reduction upon photo-excitation to generate a neutral pyridinyl radical. nih.govresearchgate.net This radical species can then effectively couple with other radicals, such as allylic radicals, with high regioselectivity for the C4 position. nih.gov This method diverges from classical Minisci chemistry and enables the coupling of two unmodified substrates through the functionalization of a C-H bond on each. acs.org A dithiophosphoric acid catalyst plays a crucial threefold role: as a Brønsted acid for protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to generate the coupling partner radical. acs.org

Another photochemical strategy involves the cross-coupling of N-amidopyridinium salts with alkyl bromides. This reaction proceeds under photocatalyst-free conditions, driven by the photochemical activity of an electron donor-acceptor (EDA) complex formed between the pyridinium salt and the bromide, leading to C4-alkylated pyridines. organic-chemistry.org

Mechanochemical Approaches

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, offers advantages such as reduced solvent use, lower energy consumption, and access to unique reactivity. Several mechanochemical methods have been applied to the synthesis of pyridine derivatives.

A green and cost-effective protocol for synthesizing substituted pyridines involves a mechanochemical Hantzsch-type reaction, which can be performed in solvent-free conditions with rapid reaction times. eurekaselect.com Direct C-4-H alkylation of pyridines with alkyl halides has been achieved using mechanochemically activated magnesium(0) metal, which shows excellent regioselectivity and a broad substrate scope. organic-chemistry.org Furthermore, multicomponent reactions performed under mechanochemical conditions, such as the Van Leusen-type reaction, can generate diverse pyridine structures. nih.gov A recently developed mechanochemical strategy enables the direct C-2 alkynylation of quinoline (B57606) and pyridine N-oxides under ball-milling conditions, providing a sustainable and economically viable route to these valuable compounds. acs.org

Table 3: Overview of Advanced Synthetic Techniques for Pyridine Derivatives

TechniqueMethodologyKey FeaturesReference
PhotochemicalOrganocatalytic functionalization via pyridinyl radicalsHigh C4 regioselectivity; couples two C-H bonds; distinct from Minisci reaction. nih.govacs.orgacs.org
PhotochemicalPhotocatalyst-free cross-coupling of N-amidopyridinium saltsDriven by EDA complex formation; produces C4-alkylated pyridines. organic-chemistry.org
MechanochemicalC-H alkylation with activated magnesium(0)Excellent C4-regioselectivity; broad substrate scope. organic-chemistry.org
MechanochemicalDeoxygenative alkynylation of N-oxidesSustainable ball-milling conditions; direct C-2 functionalization. acs.org
MechanochemicalHantzsch-type synthesisSolvent-free, rapid, and cost-effective multicomponent reaction. eurekaselect.com

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Pyrrolidin 2 Yl Pyridine

Reactivity of the Pyridine (B92270) Bromine Atom

The bromine atom at the 4-position of the pyridine ring is a key site for functionalization. Its reactivity is dictated by the electron-deficient nature of the pyridine ring, which facilitates several types of transformations.

The pyridine ring is inherently electron-deficient, and this effect is most pronounced at the 2- and 4-positions (ortho and para to the ring nitrogen). This electronic characteristic makes the 4-position, where the bromine atom is located, susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is momentarily disrupted but is restored upon the expulsion of the bromide ion. nih.gov

The stability of the anionic intermediate is crucial for the reaction to proceed. When the nucleophile attacks at the C-4 position, the negative charge can be delocalized onto the electronegative pyridine nitrogen atom through resonance, which provides significant stabilization. nih.govnih.gov This stabilization makes the C-4 position a favorable site for nucleophilic attack. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the bromide under suitable conditions, often requiring heat.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyridines

Nucleophile Product Type Reaction Conditions
Amines (R-NH₂) 4-Amino-2-(pyrrolidin-2-yl)pyridine derivatives Typically requires heat; may use a base
Alkoxides (R-O⁻) 4-Alkoxy-2-(pyrrolidin-2-yl)pyridine derivatives Base (e.g., NaH) and alcohol solvent

This table presents generalized examples based on the known reactivity of 4-halopyridines.

Halogen-lithium exchange is a powerful method for converting aryl halides into organolithium species, which are potent nucleophiles. rsc.org This reaction is typically very fast, even at low temperatures, and involves treating the bromo-substituted pyridine with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via an 'ate' complex, leading to the exchange of the bromine atom for a lithium atom.

For 4-Bromo-2-(pyrrolidin-2-yl)pyridine, this reaction would generate 2-(pyrrolidin-2-yl)pyridin-4-yl-lithium. This newly formed organolithium intermediate is highly reactive and can be quenched with a wide array of electrophiles to introduce new functional groups at the 4-position. This two-step sequence provides access to a variety of derivatives that are not easily accessible through other means. In di- or poly-halogenated systems, the regioselectivity of the exchange often favors the 4-position. nih.gov

Table 2: Halogen-Lithium Exchange and Electrophilic Quenching

Step Reagent Intermediate/Product
1. Halogen-Lithium Exchange n-BuLi or t-BuLi, THF, -78 °C 2-(Pyrrolidin-2-yl)pyridin-4-yl-lithium

This table illustrates a general reaction pathway based on established halogen-lithium exchange protocols.

The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the bromopyridine with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly versatile method for forming biaryl structures. For instance, coupling this compound with various arylboronic acids would yield 4-aryl-2-(pyrrolidin-2-yl)pyridine derivatives. semanticscholar.org

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the bromopyridine with a terminal alkyne to form an alkynylated pyridine. semanticscholar.org This is a direct method for introducing carbon-carbon triple bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine. This provides an alternative to SNAr for synthesizing aminated pyridines, often under milder conditions.

Other Couplings: Other cross-coupling reactions, such as Stille (with organotins), Heck (with alkenes), and Negishi (with organozincs), are also viable, expanding the range of possible modifications at the 4-position. Recently, metal-free, light-promoted coupling reactions between bromopyridines and Grignard reagents have also been developed. rsc.org

Table 3: Common Cross-Coupling Reactions for 4-Bromopyridine (B75155) Systems

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄, Na₂CO₃ 4-Aryl-pyridines
Sonogashira Terminal Alkyne PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-pyridines

This table summarizes general conditions for well-established cross-coupling reactions.

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring contains a secondary amine, which is a key reactive site for various transformations. Its nucleophilic and basic character governs its reactivity.

The pyrrolidine ring is a saturated heterocycle. While the pyridine ring can be reduced to a piperidine (B6355638) ring under catalytic hydrogenation, the saturated pyrrolidine ring itself is generally resistant to reduction.

Oxidation reactions, however, can occur. The secondary amine can be oxidized, although this can be complex and lead to multiple products. More commonly, oxidation might target the carbon atom adjacent to the nitrogen (the α-carbon). While specific examples for this compound are not prevalent, related N-heterocycles can undergo oxidative transformations. For instance, the oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common reaction, which in turn can activate the ring for other substitutions. nih.gov

The secondary amine of the pyrrolidine ring is a classic nucleophile and readily undergoes N-alkylation when treated with alkyl halides or other alkylating agents, typically in the presence of a non-nucleophilic base to scavenge the resulting acid. This reaction provides a straightforward route to N-substituted pyrrolidine derivatives. The synthesis of N-alkyl-2-pyridones often faces challenges of competing O-alkylation, but for a pre-existing pyrrolidine ring, N-alkylation of the secondary amine is generally efficient. semanticscholar.orgnih.gov

Further alkylation of the resulting tertiary amine with another equivalent of an alkylating agent can lead to quaternization, forming a quaternary ammonium (B1175870) salt. This process converts the nitrogen into a permanently positively charged center. It is important to note that the pyridine nitrogen can also undergo quaternization. The relative reactivity of the two nitrogen atoms depends on their basicity and steric accessibility. The pyridine nitrogen is generally less basic but its quaternization leads to a stable, aromatic pyridinium (B92312) salt, a reaction that is well-documented. rsc.org The quaternization of the more basic pyrrolidine nitrogen is also a feasible pathway.

Table 4: Reactions at the Pyrrolidine Nitrogen

Reaction Type Reagent Product Type
N-Alkylation Alkyl Halide (R-X), Base (e.g., K₂CO₃) 4-Bromo-2-(1-alkyl-pyrrolidin-2-yl)pyridine
N-Acylation Acyl Chloride (RCOCl), Base (e.g., Et₃N) 4-Bromo-2-(1-acyl-pyrrolidin-2-yl)pyridine

This table outlines fundamental reactions of the secondary amine in the pyrrolidine ring.

Transformations Involving the Pyridine Nitrogen Atom

N-Oxidation and Subsequent Functionalization

The transformation of the pyridine nitrogen to an N-oxide is a common strategy to alter the reactivity of the pyridine ring. The N-oxide group enhances the electron density of the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack.

Subsequent Functionalization: The resulting this compound N-oxide is a versatile intermediate for further functionalization. The N-oxide can activate the pyridine ring, facilitating reactions that are otherwise difficult to achieve. For example, pyridine N-oxides can undergo regioselective bromination. researchgate.net The N-oxide can also be activated by reagents like PyBroP (bromotri-pyrrolidinophosphonium hexafluorophosphate) to facilitate the addition of nucleophiles at the 2-position. researchgate.net Furthermore, the N-oxide functionality can be removed (deoxygenation) using reagents like PCl3 to revert to the pyridine structure after the desired functionalization has been achieved.

Reagent/ReactionPosition of FunctionalizationProduct TypeReference
m-CPBA or H₂O₂/AcOHPyridine NitrogenN-Oxide arkat-usa.orgchemrxiv.org
(COBr)₂2-position2-Bromo-pyridine N-oxide researchgate.net
PyBroP, Nucleophile2-position2-Substituted-pyridine researchgate.net
PCl₃-Deoxygenated Pyridine-

Quaternization of the Pyridine Nitrogen

Quaternization involves the alkylation of the pyridine nitrogen atom, leading to the formation of a positively charged pyridinium salt. This transformation significantly alters the electronic properties of the molecule, making the pyridine ring more electron-deficient and susceptible to nucleophilic attack.

The quaternization of pyridines is generally accomplished by reacting the pyridine derivative with an alkylating agent, such as an alkyl halide. For example, a universal method for preparing pyridinium salts involves refluxing the pyridine with a 1-bromoalkane in a solvent like dry ethanol (B145695) for an extended period. rsc.org The quaternization of poly(4-vinyl pyridine) with various organic bromides has also been studied, showing that the reaction kinetics can be influenced by steric hindrance.

While specific experimental data for the quaternization of this compound is scarce in publicly available literature, it is expected to react with alkylating agents like methyl iodide or benzyl (B1604629) bromide to form the corresponding N-alkyl-4-bromo-2-(pyrrolidin-2-yl)pyridinium salt. The reaction would likely involve heating the reactants in a suitable solvent. The presence of substituents on the pyridine ring can affect the rate of quaternization.

The resulting pyridinium salts are themselves valuable compounds with applications in various fields and can serve as intermediates for further chemical transformations. For instance, N-alkylpyridinium salts can be used in cross-coupling reactions. nih.gov

Alkylating AgentReaction ConditionsProductReference
1-BromoalkaneReflux in dry ethanolN-Alkylpyridinium bromide rsc.org
Alkyl/Arylalkyl bromides-Quaternized poly(4-vinyl pyridine)-
Alkyl Halide (e.g., CH₃I)Heating in a suitable solvent (inferred)N-Methyl-4-bromo-2-(pyrrolidin-2-yl)pyridinium iodide-

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR methods used to determine the carbon-hydrogen framework of a molecule.

Research Findings: While a specific, peer-reviewed analysis for 4-Bromo-2-(pyrrolidin-2-yl)pyridine is not extensively documented in readily available literature, the expected spectral data can be inferred from the analysis of its constituent parts: the 4-bromopyridine (B75155) moiety and the pyrrolidine (B122466) ring.

¹H NMR: The spectrum is anticipated to show distinct regions for aromatic and aliphatic protons. The pyridine (B92270) ring should exhibit three aromatic proton signals. The proton at the C-6 position is expected to be a doublet, while the protons at the C-3 and C-5 positions would appear as a doublet and a doublet of doublets, respectively. The pyrrolidine ring protons, including the methine proton at the C-2 position, would produce more complex, overlapping multiplets in the upfield (aliphatic) region of the spectrum. The chemical shifts of protons on a pyrrole (B145914) ring are known to be dependent on the solvent used.

¹³C NMR: The ¹³C NMR spectrum is expected to display nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The five carbons of the pyridine ring would resonate in the downfield aromatic region, with the carbon atom bonded to the bromine (C-4) being significantly influenced by the halogen's electronic effects. The four carbons of the saturated pyrrolidine ring would appear in the upfield aliphatic region. Quaternary carbons, such as the one bonded to the bromine, typically show peaks of lower intensity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Pyridine H-37.0 - 7.5120 - 125Aromatic region; influenced by adjacent nitrogen and bromine.
Pyridine H-57.2 - 7.8138 - 142Aromatic region; adjacent to bromine.
Pyridine H-68.2 - 8.6148 - 152Aromatic region; adjacent to ring nitrogen.
Pyrrolidine CH4.0 - 4.560 - 65Methine proton adjacent to the pyridine ring and nitrogen.
Pyrrolidine CH₂1.8 - 2.525 - 47Aliphatic methylene (B1212753) groups of the pyrrolidine ring.
Pyrrolidine NH1.5 - 3.5N/ABroad signal, exchangeable with D₂O.
Pyridine C-2N/A160 - 165Attached to the pyrrolidine substituent.
Pyridine C-4N/A130 - 135Carbon bearing the bromo substituent.

Note: The values presented are estimates based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of nitrogen atoms within a molecule.

Research Findings: For this compound, two distinct nitrogen signals are expected, corresponding to the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the pyrrolidine ring.

Pyridine Nitrogen: The nitrogen atom in the aromatic pyridine ring is expected to have a chemical shift in the downfield region, typical for nitrogen atoms in heteroaromatic systems. Its precise chemical shift can be influenced by coordination with metal ions or protonation.

Pyrrolidine Nitrogen: The secondary amine nitrogen in the saturated pyrrolidine ring will resonate at a much higher field (upfield) compared to the pyridine nitrogen. This is characteristic of aliphatic amines.

The difference in their chemical shifts (Δδ) is a clear indicator of the distinct electronic environments of the two nitrogen atoms. This technique is particularly useful for studying protonation equilibria and coordination chemistry involving the nitrogen sites.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound.

Research Findings: The molecular formula for this compound is C₉H₁₁BrN₂. HRMS analysis would be used to confirm this composition by measuring the exact mass of a molecular ion, typically the protonated molecule [M+H]⁺. This high-precision measurement helps to distinguish the target compound from other potential molecules with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass (Da)
[M]C₉H₁₁⁷⁹BrN₂226.0106
[M]C₉H₁₁⁸¹BrN₂228.0085
[M+H]⁺C₉H₁₂⁷⁹BrN₂⁺227.0182
[M+H]⁺C₉H₁₂⁸¹BrN₂⁺229.0161

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for separating volatile compounds and identifying them based on their mass spectra and retention times.

Research Findings: For this compound, GC-MS would serve primarily as a tool for assessing purity. A sample would be vaporized and passed through a GC column, separating the target compound from any volatile impurities, such as residual solvents or starting materials. The mass spectrometer would then generate a mass spectrum for the eluting compound. The resulting spectrum would be expected to show a molecular ion peak (or fragment ions) consistent with the structure of this compound, thereby confirming its identity and providing a semi-quantitative measure of its purity. The technique is particularly useful for identifying and quantifying byproducts in a synthesis mixture.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule. They are used to identify the presence of specific functional groups.

Research Findings: An IR or Raman spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds and functional groups within the molecule.

N-H Stretch: A moderate absorption band is expected in the region of 3200-3500 cm⁻¹ for the N-H bond of the secondary amine in the pyrrolidine ring.

C-H Stretch: Aromatic C-H stretching vibrations from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretch: The pyridine ring would show characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The vibration associated with the carbon-bromine bond would be found in the fingerprint region of the spectrum, typically at lower frequencies (500-700 cm⁻¹).

Interactive Data Table: Predicted Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Pyrrolidine N-HStretch3200 - 3500
Pyridine C-HStretch3000 - 3100
Pyrrolidine C-HStretch2850 - 2960
Pyridine C=N, C=CRing Stretch1400 - 1600
Pyrrolidine CH₂Bend (Scissoring)1430 - 1470
Pyridine C-HOut-of-plane Bend700 - 900
C-BrStretch500 - 700

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent pyridine and pyrrolidine rings.

The pyridine ring vibrations would include C-H stretching modes, typically observed in the 3100-3000 cm⁻¹ region, and C=C and C=N stretching vibrations within the aromatic ring, which are expected to appear in the 1600-1400 cm⁻¹ range. The C-Br stretching vibration is anticipated at lower frequencies, generally between 600 and 500 cm⁻¹.

The pyrrolidine ring, being a saturated heterocycle, will show characteristic C-H stretching vibrations of its CH₂ groups below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring is a key diagnostic peak, expected to appear as a moderate to weak band in the 3500-3300 cm⁻¹ region. The C-N stretching vibrations of the pyrrolidine ring would likely be found in the 1250-1020 cm⁻¹ range. In studies of similar nitrogen-containing heterocyclic compounds, N-H stretching vibrations are clearly identified, providing a reliable marker for the pyrrolidine moiety. researchgate.netnih.gov

Illustrative FT-IR Data for this compound based on Analogous Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group/Ring
N-H Stretch3500 - 3300Pyrrolidine
Aromatic C-H Stretch3100 - 3000Pyridine
Aliphatic C-H Stretch< 3000Pyrrolidine
C=C and C=N Stretch1600 - 1400Pyridine
C-N Stretch1250 - 1020Pyrrolidine
C-Br Stretch600 - 500Bromo-substituent

This table is illustrative and presents expected values based on the analysis of structurally similar compounds.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by the vibrations of the pyridine ring. The symmetric ring breathing modes of the pyridine ring are typically strong in the Raman spectrum and would be expected in the 1000-950 cm⁻¹ region.

The C-Br stretching vibration is also expected to be Raman active. Studies on pyrrolidine-derivatized materials have shown characteristic Raman bands that can be used for their identification. researchgate.net For instance, research on 1-pyrrolidino-1-cyclopentene (B128113) has demonstrated the utility of Raman spectroscopy in assigning the vibrational modes of the pyrrolidine ring. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the pyridine ring. Pyridine itself exhibits absorption maxima around 202 nm and 254 nm. sielc.com The substitution on the pyridine ring with a bromo group and a pyrrolidinyl group will likely cause a bathochromic (red) shift in these absorption bands.

Theoretical studies on 2-substituted pyridines have shown that the position of the substituent and its electronic nature significantly influence the absorption wavelengths. nih.gov The presence of the bromine atom and the pyrrolidinyl group, which can act as an auxochrome, is expected to shift the absorption maxima to longer wavelengths. For pyridine in an acidic mobile phase (pH ≤ 3), absorption maxima are observed at 202 nm and 254 nm. sielc.com The UV spectrum of pyridine shows an absorption maximum at 254 nm, with two other peaks at 250 and 262 nm, corresponding to π→π* and n→π* transitions. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength Range (nm)
π→π260 - 280
n→π> 280

This table is illustrative and presents expected values based on the analysis of structurally similar compounds.

X-ray Diffraction Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu For this compound, a successful single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

The analysis would confirm the connectivity of the bromo-pyridine and pyrrolidine moieties and reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any hydrogen bonding involving the pyrrolidine N-H group or other non-covalent interactions like π-π stacking of the pyridine rings. In related bromo-substituted pyridine derivatives and pyridylpyrazole structures, single-crystal X-ray diffraction has been instrumental in confirming molecular structures and understanding intermolecular forces. acs.orgmdpi.comnih.gov

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4

This table is for illustrative purposes only and represents hypothetical data.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and assessing the purity of a bulk sample. carleton.eduyoutube.com The PXRD pattern of a crystalline sample of this compound would provide a unique "fingerprint" characterized by a series of diffraction peaks at specific 2θ angles.

This pattern can be used to confirm the identity of the synthesized compound by comparing it with a calculated pattern from single-crystal X-ray diffraction data, if available. It is also instrumental in identifying different polymorphic forms of the compound, which may exhibit different physical properties. The analysis of PXRD data for other pyridine-based compounds has been shown to be effective in phase identification and structural characterization. cambridge.orgacs.org

Other Advanced Characterization Techniques

A comprehensive characterization of this compound would also involve other analytical techniques to confirm its elemental composition and thermal stability.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages should align with the calculated values for the molecular formula C₉H₁₁BrN₂, providing crucial confirmation of the compound's identity. Nitrogen-containing heterocyclic compounds are routinely characterized by elemental analysis to verify their composition. nih.govscience.gov

Thermal Gravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. libretexts.org A TGA thermogram for this compound would reveal the temperature at which the compound begins to decompose. For similar pyridine derivatives, TGA has been used to assess their thermal degradation profiles. rsc.org

Magnetic Moment Measurements: For the compound this compound itself, which is an organic molecule, significant magnetic moments are not expected as it is likely a diamagnetic species. However, it can act as a ligand in the formation of metal complexes. In such cases, magnetic moment measurements of the resulting complexes would be crucial to determine the oxidation state and spin state of the metal center. Studies on cobalt(II) complexes with pyridine-based ligands, for instance, have utilized magnetic measurements to investigate their magnetic anisotropy. rsc.org

Based on the conducted searches, detailed computational and theoretical studies specifically for the compound "this compound" are not available in the public scientific literature. The search results yielded information on computational studies of other pyridine derivatives, bromo-substituted aromatic compounds, or general explanations of the requested theoretical methods (DFT, FMO, NBO, MEP, ELF, LOL). However, no specific data, research findings, or data tables pertaining to "this compound" were found.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this specific compound as requested in the prompt. Fulfilling the request would require access to specific research that does not appear to have been published or indexed in the databases accessible through the search.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Solvent Effect Investigations (e.g., IEFPCM)

The behavior and properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are used to simulate these effects. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used method to study the impact of a solvent on a molecule. researchgate.net This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties as they would appear in a solution.

Table 1: Example of Solvent Effect on Dipole Moment for an Analogous Compound (4-pyrrolidin-2-yl-pyridine)
SolventDielectric ConstantCalculated Dipole Moment (Debye)
Gas Phase1.03.2386
Toluene2.3793.6541
Ethanol (B145695)24.553.8601
Methanol32.703.8712
Water78.393.8941

This table illustrates the typical trend of increasing dipole moment with solvent polarity, as calculated for a closely related compound. A similar trend would be expected for 4-Bromo-2-(pyrrolidin-2-yl)pyridine.

Spectroscopic Property Prediction via Computational Methods (e.g., TD-DFT for UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govscirp.org This technique calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. researchgate.net

For molecules like this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (a measure of transition probability) in various environments. researchgate.net In computational studies on the analogous 4-pyrrolidin-2-yl-pyridine, UV-Vis spectra were simulated using the TD-DFT method in conjunction with the IEFPCM model to account for solvent effects. researchgate.netdntb.gov.ua These simulations can reveal how the electronic transitions are influenced by the solvent medium, providing a theoretical basis for understanding the compound's photophysical properties. Such predictions are essential for identifying and characterizing the compound, as well as for applications in materials science and photochemistry.

Table 2: Example of Predicted UV-Vis Spectroscopic Data in Different Solvents for an Analogous Compound (4-pyrrolidin-2-yl-pyridine)
SolventMax. Absorption Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
Gas Phase251.230.2011HOMO -> LUMO
Toluene256.110.2889HOMO -> LUMO
Ethanol257.010.3011HOMO -> LUMO
Methanol257.110.3019HOMO -> LUMO
Water257.430.3043HOMO -> LUMO

This table provides an example of data generated from TD-DFT calculations for a related pyridine (B92270) compound, showing the shift in absorption wavelength and intensity in different solvents.

Advanced Bonding and Interaction Analysis (e.g., Noncovalent Interaction (NCI) Method)

Understanding the various types of chemical bonds and weaker noncovalent interactions is fundamental to explaining a molecule's structure, stability, and interaction with other molecules. The Noncovalent Interaction (NCI) method is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within and between molecules. nih.gov The NCI analysis is based on the electron density and its derivatives, providing 3D graphical representations of interaction regions. researchgate.net

In these visualizations, isosurfaces are colored to indicate the type and strength of the interaction: blue typically signifies strong, attractive interactions like hydrogen bonds; green indicates weaker van der Waals interactions; and red denotes repulsive interactions, such as steric clashes. researchgate.net For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the pyrrolidine (B122466) N-H group and the pyridine nitrogen, as well as other interactions that stabilize its preferred conformation. It is also instrumental in studying how the molecule interacts with biological targets, highlighting the specific noncovalent forces that govern molecular recognition. nih.gov

Molecular Docking Investigations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). mdpi.commdpi.com This method is a cornerstone of drug discovery and design, as it helps identify potential drug candidates by simulating their interaction with a specific biological target. mdpi.comfabad.org.tr

In a molecular docking study, the ligand, such as this compound, is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces and geometric complementarity. mdpi.com A lower binding energy score generally indicates a more stable and favorable interaction.

For the closely related compound 4-pyrrolidin-2-yl-pyridine, molecular docking studies were performed to investigate its potential as a Fructose 5-dehydrogenase inhibitor. researchgate.netdntb.gov.ua Similar investigations for this compound could elucidate its potential to interact with various enzymes or receptors, for example, those involved in neurological pathways, given the prevalence of pyridine and pyrrolidine scaffolds in neuroactive compounds. myskinrecipes.com The results would provide insights into the key amino acid residues involved in the interaction and the binding mode, guiding further experimental validation.

Table 3: Example of Molecular Docking Results for an Analogous Compound with a Target Protein
ParameterValue
Target ProteinFructose 5-dehydrogenase
Binding Energy (kcal/mol)-7.5
Interacting ResiduesLYS 345, TRP 348, ASP 371
Types of InteractionsHydrogen Bonding, Pi-Alkyl

This table illustrates the typical output of a molecular docking simulation, showing the predicted binding affinity and key interactions for an analogous compound.

Research Applications of 4 Bromo 2 Pyrrolidin 2 Yl Pyridine and Its Structural Class

Role as a Synthetic Building Block in Organic Synthesis

The compound 4-Bromo-2-(pyrrolidin-2-yl)pyridine is a notable heterocyclic molecule utilized in organic synthesis as a versatile building block. Its structure, which incorporates both a pyridine (B92270) and a pyrrolidine (B122466) ring, presents multiple reactive sites for creating more complex molecular architectures. The pyrrolidine ring is a common structural feature in many biologically significant compounds, including alkaloids and pharmaceuticals. nih.govmdpi.com

Construction of Polycyclic and Fused Heterocyclic Systems

The presence of a bromine atom on the pyridine ring makes this compound a key precursor for constructing polycyclic and fused heterocyclic systems. Brominated pyridines are frequently used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. This reactivity allows for the attachment of various cyclic or acyclic fragments, leading to the synthesis of elaborate molecular scaffolds. researchgate.netacs.org For instance, similar brominated pyridine precursors are used to create complex ligands for applications in materials science, such as in dye-sensitized solar cells. researchgate.net The strategic placement of the bromo group allows for regioselective functionalization, which is a crucial aspect of synthesizing complex target molecules. The synthesis of fused heterocyclic systems, such as triazolo-pyrazolo-pyridines, has been achieved through the cyclization of appropriately substituted pyridine precursors. rsc.org

Precursor for Advanced Pharmaceutical Intermediates

The pyrrolidine moiety, especially when derived from natural sources like proline, introduces a chiral center, which is highly valuable in the synthesis of pharmaceuticals. mdpi.com The pyrrolidine ring is a fundamental component of numerous drugs and pharmacologically important agents. mdpi.comnih.gov Its derivatives are precursors in the synthesis of a wide range of biologically active compounds, including those with anticonvulsant, anti-inflammatory, and antitumor properties. uobasrah.edu.iq The combination of the reactive bromo-substituted pyridine and the chiral pyrrolidine ring in this compound makes it an attractive starting material for generating libraries of compounds for drug discovery. For example, related structures are used as intermediates in the synthesis of hepatitis C treatments and phosphodiesterase-5 inhibitors. mdpi.com

Applications in Medicinal Chemistry and Biological Activity Studies

The structural class of pyridine-pyrrolidine compounds has been extensively investigated for its potential in medicinal chemistry, owing to a wide spectrum of observed biological activities.

Investigation of Antimicrobial Properties (Bacteriostatic, Antituberculosis)

Derivatives containing the pyridine and pyrrolidine motifs have shown promise as antimicrobial agents. nih.govnih.gov Research into 2,4-disubstituted pyridine derivatives has demonstrated significant bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov These compounds were effective against bacteria located within human macrophages and those in biofilm formations. nih.gov The pyrrolidine group, with its basic nitrogen atom, is thought to enhance interactions with biological targets. nih.gov The table below summarizes the antimicrobial activity of some pyrrolidine derivatives against various microbial strains, illustrating the potential of this structural class.

Compound/Derivative ClassTest OrganismActivity/MeasurementSource
N-arylsuccinimid-dibenzobarrelene derivativesStaphylococcus aureus, Vibrio choleraModerate antibacterial activity (MIC: 16-128 µg/mL) nih.gov
N-arylsuccinimid-dibenzobarrelene derivativesCandida albicans, Cryptococcus neoformansModerate to low antifungal activity (MIC: 64-256 µg/mL) nih.gov
2,4-disubstituted pyridine derivativesMycobacterium tuberculosisPotent antimycobacterial activity (<1 µg/mL) nih.gov
Mannich pyrol-pyridine basesEscherichia coli, Bacillus subtilisModerate antibacterial activity nih.gov
Substituted pyrimidinonesMycobacterium tuberculosisGood activity (MIC = 2 µM) nih.gov

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer Activity and Cellular Mechanism Research, based on analogous compounds

The pyrrolidine scaffold is a privileged structure in anticancer drug discovery, present in numerous natural and synthetic compounds with cytotoxic properties. nih.govuobasrah.edu.iq Spirooxindole-pyrrolidine hybrids, for example, have been synthesized and have shown significant anticancer activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cells. nih.govmdpi.comrsc.org

The introduction of halogen atoms, such as bromine, onto these scaffolds has been shown to modulate their anticancer efficacy. nih.govmdpi.com For instance, certain bromo-substituted spiropyrrolidine derivatives were found to be significantly more potent than the reference drug cisplatin (B142131) against the HepG2 cell line. nih.gov The table below presents the cytotoxic activity of several analogous pyrrolidine derivatives.

Compound/Analog ClassCancer Cell LineActivity (IC₅₀)Source
4-bromophenyl-substituted spiropyrrolidine-oxindoleHepG20.80 ± 0.10 µg/mL nih.gov
Dibromo-substituted spirooxindole (Compound 5g)HepG25.00 ± 0.66 µM mdpi.com
Dibromo-substituted spirooxindole (Compound 5g)HCT116Similar to cisplatin mdpi.com
Substituted Pyrrolidine (Compound 3k)HCT116, HL60IC₅₀: 2.9 to 16 µM nih.gov
N-(p-bromophenyl) succinimide (B58015) (Compound 5l)MCF-71.831 µM uobasrah.edu.iq

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

A critical aspect of cancer progression is metastasis, which involves the migration of cancer cells. The nicotine (B1678760) present in tobacco, which contains a pyrrolidine ring, is known to promote processes that contribute to cancer progression, including cell migration, primarily through nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org Research into compounds that can inhibit these pathways is crucial. While direct studies on this compound's effect on cell migration are not specified in the provided results, analogous compounds are being investigated for this property. For instance, inhibitors of the CSF1R kinase, which can be designed from pyridine-based pyrrolo[2,3-pyrimidine analogs, play a role in the migration and proliferation of myeloid lineage cells. nih.gov By blocking signaling pathways like CSF1R, which are involved in cell motility, such compounds could potentially inhibit cancer cell migration and invasion. nih.gov

Development as a Ligand in Catalysis

The structural features of this compound make it an attractive scaffold for the development of chiral ligands for asymmetric catalysis.

The field of asymmetric catalysis relies heavily on the innovation of chiral ligands that can effectively transfer stereochemical information to a substrate. Pyrrolidine-based structures are considered "privileged" scaffolds in organocatalysis, capable of promoting a wide range of transformations with high enantioselectivity. nih.gov The chiral center at the C2 position of the pyrrolidine ring in this compound provides the necessary stereochemical foundation.

Combining this chiral pyrrolidine with a pyridine ring creates a bidentate ligand framework. Chiral pyridine-derived ligands are among the most widely utilized in catalysis. researchgate.net The design of new chiral pyridine units is an active area of research aimed at overcoming challenges related to achieving both broad reactivity and high stereoselectivity. researchgate.net The pyridyl pyrrolidine scaffold can be used to synthesize ligands for various transition-metal-catalyzed reactions, including highly enantioselective nickel-catalyzed couplings and iridium-catalyzed C-H borylation. researchgate.net The modular nature of this scaffold allows for fine-tuning of the steric and electronic properties to optimize catalytic performance for specific reactions. researchgate.net

Applications in Palladium-Catalyzed Transformations

The presence of a bromine atom on the pyridine ring of this compound makes it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific literature on this compound as a substrate is emerging, the reactivity of the broader class of bromopyridines is well-established in several key transformations. chempanda.com

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org Bromopyridines are known to participate in Heck reactions, including double Heck cross-coupling reactions of dibrominated pyridines. researchgate.netorganic-chemistry.org The reaction of this compound with various alkenes could lead to the synthesis of complex molecules with extended conjugation, which are of interest in materials science and medicinal chemistry. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.orgyoutube.com

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. libretexts.org Fast, oxygen-promoted, and ligand-free Suzuki reactions of 2-halogenated pyridines in aqueous media have been developed, highlighting the feasibility of such transformations. researchgate.net The coupling of this compound with various aryl or vinyl boronic acids or esters could provide access to a diverse range of biaryl and vinyl-pyridine derivatives. organic-chemistry.org These products are valuable scaffolds in drug discovery and for the creation of functional materials. ekb.eginnovations-report.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for the synthesis of carbon-nitrogen bonds, specifically for the formation of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines with a range of amines have been successfully developed. nih.gov This suggests that this compound could be effectively coupled with various primary and secondary amines to generate a library of aminopyridine derivatives, which are prevalent in pharmaceuticals. nih.gov

The table below summarizes the potential palladium-catalyzed transformations for this compound based on the known reactivity of its structural class.

Reaction Coupling Partner Potential Product Significance
Heck ReactionAlkenesSubstituted vinylpyridinesAccess to conjugated systems for materials and medicinal applications. wikipedia.orgresearchgate.net
Suzuki CouplingOrganoboron compoundsBiaryl or vinyl-pyridine derivativesSynthesis of complex scaffolds for drug discovery and functional materials. libretexts.orgresearchgate.net
Buchwald-Hartwig AminationAminesAminopyridine derivativesCreation of compounds with high pharmaceutical relevance. wikipedia.orgnih.gov

Supramolecular Chemistry and Advanced Materials Science Potential

The structural features of this compound, particularly the pyridine ring and the pyrrolidine moiety, suggest significant potential in the fields of supramolecular chemistry and advanced materials science.

Exploration of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking) in Pyridine-Based Systems

Non-covalent interactions are the driving forces behind the formation of well-ordered supramolecular architectures. Pyridine-based systems are known to participate in a variety of these interactions.

Hydrogen Bonding: The nitrogen atom of the pyridine ring in this compound can act as a hydrogen bond acceptor. Furthermore, the N-H group within the pyrrolidine ring can serve as a hydrogen bond donor. This dual functionality allows for the formation of intricate hydrogen-bonded networks, which can influence crystal packing and the properties of self-assembled structures. chimia.ch

Pi-Pi Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions. These interactions, which arise from the electrostatic and van der Waals forces between aromatic rings, are crucial in the self-assembly of many organic molecules. The geometry of these stacked pyridines can be influenced by other intermolecular forces, such as hydrogen bonding.

The interplay of these non-covalent forces in pyridine-containing molecules is a key factor in designing materials with specific properties.

Design of Self-Assembled Systems involving Pyridine Motifs

The ability of the pyridine motif to act as a ligand for metal ions and to participate in non-covalent interactions makes it a popular component in the design of self-assembled systems. chimia.ch

Pyridine-containing ligands are widely used to construct discrete supramolecular assemblies with various topologies. researchgate.net The directionality of the nitrogen lone pair in the pyridine ring allows for predictable coordination with metal centers, leading to the formation of metallocycles and cages. Furthermore, pyridine-terminated molecules can form self-assembled monolayers on surfaces, which have applications in electronics and sensor technology. The combination of the coordinating pyridine nitrogen and the hydrogen-bonding capable pyrrolidine group in this compound offers a versatile platform for designing complex, multi-level self-assembled systems.

Investigation in Novel Materials (as explored for related pyridine derivatives)

Pyridine derivatives are integral components in a wide array of advanced materials, showcasing their versatility and tunable properties. innovations-report.comuni-muenster.de

Liquid Crystals: The incorporation of heterocyclic rings like pyridine into molecular structures can induce or modify liquid crystalline phases. These materials are essential for display technologies and optical devices.

Polymers: Pyridine-containing polymers have found applications as ion-exchange resins, heat-resisting materials, and in light-emitting devices. The reactivity of the bromo-substituent in this compound could be exploited for polymerization reactions.

Functional Materials: The unique electronic properties of the pyridine ring make its derivatives suitable for use in functional materials such as conducting polymers and sensors. innovations-report.com The development of new pyridine-based drugs for a range of diseases is also an active area of research. nih.gov

The potential applications of pyridine derivatives in novel materials are summarized in the table below.

Material Type Application Role of Pyridine Moiety
Liquid CrystalsDisplays, Optical DevicesInduces/modifies mesophases
PolymersIon-exchange, Heat-resistance, LEDsMonomeric unit, functional group
Functional MaterialsConducting polymers, Sensors, PharmaceuticalsElectronic properties, biological activity

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Systematic Synthesis of 4-Bromo-2-(pyrrolidin-2-yl)pyridine Derivatives

The synthesis of derivatives of this compound involves targeted modifications at three primary sites: the bromine atom's position on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the pyridine system itself.

Altering the position of the bromine atom on the pyridine ring can significantly impact the electronic properties and steric profile of the molecule, thereby influencing its biological activity. Standard synthetic methodologies for halogenating pyridines are often challenging due to the electron-deficient nature of the pyridine ring. Direct bromination of pyridine typically occurs at the 3-position and often requires harsh conditions, such as high temperatures. researchgate.net

To achieve bromination at other positions, such as the 2- or 6-positions, indirect methods are frequently employed. researchgate.net One common strategy involves the initial synthesis of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring, facilitating electrophilic substitution. Subsequent reaction with a brominating agent like phosphorus oxybromide (POBr₃) can yield a mixture of 2-bromo and 4-bromo pyridines. researchgate.net For more specific placements, organometallic approaches, such as directed lithiation followed by quenching with a bromine source, can provide regioselective control. researchgate.net The synthesis of isomers like 2-bromo-6-(pyrrolidin-2-yl)pyridine (B15224289) allows for a systematic exploration of how the bromine atom's location affects target binding and efficacy. nih.gov

The pyrrolidine ring is a frequent target for modification to explore its role in molecular recognition and to enhance potency or selectivity. nih.gov The synthesis of substituted pyrrolidines can be achieved through various routes, including the functionalization of existing pyrrolidine rings or by building the substituted ring from acyclic precursors. acs.org

A series of new carbapenem (B1253116) derivatives featuring a pyrrolidin-4-ylthio group substituted with hydroxyalkyl or carbamoyl (B1232498) groups at the 2'-position have been prepared to investigate their antibacterial activity. researchgate.net These modifications allow for the introduction of diverse functional groups, such as hydroxyls, amides, and alkyl chains, which can form additional interactions with biological targets. researchgate.net For instance, studies on pyrrolidine nucleoside bisphosphonates have shown that substitutions on the pyrrolidine ring can lead to potent inhibitors of enzymes like HGPRT. researchgate.net The stereochemistry of these substituents is often critical, and diastereoselective synthetic methods are employed to produce specific isomers for biological evaluation. researchgate.netnih.gov

In broader studies of related structures, the pyridine ring is often part of a larger fused system, such as in pyridopyrimidines, which have been investigated as kinase inhibitors. nih.gov In these cases, the pyridine moiety is annulated to a pyrimidine (B1678525) ring, and various substituents are introduced to explore SAR. nih.govresearchgate.net These synthetic strategies create a library of analogues where the pyridine ring's electronic and steric environment is systematically varied to optimize biological activity. researchgate.net

Biological Activity Profiling of Analogues and Derivatives

The biological activity of analogues and derivatives of this compound is diverse, with different structural modifications leading to activity against various biological targets. The core scaffold is recognized in medicinal chemistry for its potential interactions with targets like nicotinic acetylcholine (B1216132) receptors (nAChRs) and other enzymes and receptors. nih.govresearchgate.netbohrium.com

Analogues where the pyrrolidine ring is modified have shown significant potential. For example, pyrrolidine derivatives linked to benzofused heterocycles have been identified as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), a target for pain management. nih.gov Specifically, a benzimidazole (B57391) derivative with a 4-methoxyphenyl (B3050149) substitution was found to be a highly selective MAGL inhibitor with an IC₅₀ of 9.4 nM. nih.gov In another study, pyrrolidine derivatives were investigated as ST2 inhibitors for treating graft-versus-host disease, with modifications improving the inhibitory activity by 6-fold (IC₅₀ of ~6 μM) in biochemical assays. nih.gov

Modifications on the pyridine ring also heavily influence biological outcomes. Studies on pyrazol-4-yl-pyridine derivatives have identified them as positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor. nih.gov Similarly, the pyrimidine scaffold, closely related to pyridine, is a versatile core in compounds developed as anticancer agents, with derivatives showing potent activity. researchgate.net For example, a series of 2-amino-pyrrolo[2,3-d]pyrimidines yielded compounds with nanomolar inhibitory activity against Aurora-A kinase, a target in oncology. nih.gov A specific compound from this series demonstrated an IC₅₀ of 0.008 µM against Aurora A and potent anti-proliferative activity. nih.gov

The table below summarizes the biological activities of selected analogues.

Compound ClassTargetKey ResultCitation
Pyrrolidin-2-one linked benzimidazoleMonoacylglycerol Lipase (MAGL)Selective inhibition with IC₅₀ = 9.4 nM nih.gov
Furanylmethylpyrrolidine-based inhibitorsStimulation-2 (ST2)6-fold improvement in activity (IC₅₀ ~6 μM) nih.gov
2-amino-pyrrolo[2,3-d]pyrimidinesAurora-A KinasePotent inhibition with IC₅₀ = 0.008 µM nih.gov
Carbapenem with pyrrolidin-4-ylthio side chainAntibacterialPotent and well-balanced antibacterial activity researchgate.net
Pyrazol-4-yl-pyridine derivativesM₄ Muscarinic ReceptorPositive Allosteric Modulators (PAMs) nih.gov

Computational Approaches to Structure-Activity Relationship Analysis

Computational methods are increasingly used to rationalize the SAR of this compound analogues and to guide the design of new, more potent compounds. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes of these molecules with their biological targets. nih.gov

For instance, in the development of pyrazoline substituted curcumin (B1669340) analogs, molecular docking was used to predict the binding of these compounds to the IKK-β kinase domain, a potential anti-cancer target. nih.gov A 4-bromo-4'-chloro analog showed a superior docking score of -11.534 kcal/mol compared to the parent compound, curcumin (-7.12 kcal/mol), which was attributed to favorable hydrogen bond interactions within the binding pocket. nih.gov Subsequent MD simulations confirmed the stability of the ligand-protein complex. nih.gov

Similarly, docking studies were employed to understand the binding of pyridopyrimidine analogues to PI3Kα and mTOR kinases. These studies helped to explain the observed enzyme inhibitory activity and selectivity, guiding further optimization of the lead compounds. nih.gov Computational analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for high-affinity binding, thereby providing a rational basis for the design of next-generation derivatives. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 4-Bromo-2-(pyrrolidin-2-yl)pyridine and its derivatives is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Future efforts in this domain are anticipated to focus on several key areas of green chemistry to overcome the limitations of traditional multi-step, resource-intensive syntheses.

One promising direction is the application of flow chemistry . Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of reaction and purification steps. The development of a continuous flow synthesis for this compound could enable its production on a larger scale with a reduced environmental footprint.

Furthermore, biocatalysis presents an attractive green alternative for the synthesis of chiral molecules. The use of enzymes, such as imine reductases or transaminases, could facilitate the asymmetric synthesis of the pyrrolidine (B122466) ring with high enantioselectivity, avoiding the need for chiral auxiliaries or resolutions that are common in classical approaches. Research into identifying or engineering enzymes that can accommodate substituted pyridine (B92270) substrates will be crucial for the successful implementation of biocatalytic routes.

The principles of atom economy and waste reduction will also guide the design of new synthetic pathways. This includes the exploration of one-pot, multi-component reactions that can construct the target molecule in a convergent manner, minimizing the number of synthetic steps and the generation of byproducts. Additionally, the use of greener solvents, such as bio-derived solvents or supercritical fluids, and the development of catalytic methods that replace stoichiometric reagents are expected to be key features of future synthetic strategies.

Green Chemistry ApproachPotential Advantages for Synthesis of this compound
Flow Chemistry Enhanced safety, improved scalability, better reaction control, potential for automation.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact.
Multi-component Reactions Increased efficiency, reduced step-count, minimized waste generation.
Green Solvents/Catalysts Lower toxicity, improved sustainability profile of the overall process.

Targeted Drug Design based on Mechanistic Insights and Scaffold Optimization

The this compound scaffold holds considerable promise in the realm of drug discovery, primarily due to the established pharmacological importance of both the pyridine and pyrrolidine moieties. The pyrrolidine ring is a prevalent feature in a multitude of biologically active compounds and approved drugs, valued for its ability to introduce three-dimensional complexity and specific stereochemical interactions with biological targets. Similarly, the pyridine ring is a well-known "privileged scaffold" in medicinal chemistry, present in numerous therapeutic agents across various disease areas.

A significant area of future research will involve leveraging this scaffold for the design of novel therapeutics. For instance, derivatives of the closely related "1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine" scaffold have shown potential as anti-tubulin agents for cancer therapy. nih.gov These compounds were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization. nih.gov This provides a strong rationale for exploring this compound derivatives for similar anticancer applications. Future work in this area will likely involve:

Structure-Activity Relationship (SAR) studies: Systematic modification of the scaffold to understand the influence of different substituents on biological activity.

Mechanism of action studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their effects.

Computational modeling and molecular docking: In silico methods to predict the binding of derivatives to target proteins and to guide the design of more potent and selective inhibitors.

Beyond cancer, the combination of the pyridine and pyrrolidine rings suggests potential applications in other therapeutic areas. For example, "1-(pyridin-4-yl)pyrrolidin-2-one" derivatives have been investigated as antimalarial agents that target the prolyl-tRNA synthetase enzyme. This highlights the potential for this compound to serve as a starting point for the development of novel anti-infective agents.

Scaffold optimization will be a key strategy to enhance the drug-like properties of this chemical series. This will involve fine-tuning the physicochemical properties, such as solubility and metabolic stability, and optimizing the pharmacokinetic profile to ensure that the compounds can reach their intended biological target in the body.

Expansion into New Catalytic Systems and Processes

The unique electronic and structural features of this compound make it an intriguing candidate for applications in catalysis, both as an organocatalyst and as a ligand in metal-based catalysis.

The chiral pyrrolidine moiety is a cornerstone of asymmetric organocatalysis . Proline and its derivatives are widely used to catalyze a variety of enantioselective transformations. The presence of the chiral pyrrolidine ring in this compound suggests its potential to act as a catalyst for reactions such as aldol and Michael additions, Diels-Alder reactions, and α-functionalizations of carbonyl compounds. The bromo-substituted pyridine ring could modulate the steric and electronic properties of the pyrrolidine's nitrogen atom, potentially influencing the catalyst's activity and selectivity in novel ways.

In the domain of metal-based catalysis , the pyridine nitrogen atom is an excellent coordinating site for a wide range of transition metals. Palladium(II) complexes bearing pyridine ligands have demonstrated efficacy as catalysts in important carbon-carbon bond-forming reactions, including the Suzuki-Miyaura and Heck cross-coupling reactions. It is therefore conceivable that this compound could serve as a bidentate ligand, coordinating to a metal center through both the pyridine and pyrrolidine nitrogen atoms. The resulting metal complexes could exhibit unique catalytic properties, with the chiral pyrrolidine potentially inducing asymmetry in the catalyzed transformations.

Future research in this area should focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in a variety of organic transformations. The bromine atom on the pyridine ring also provides a handle for further functionalization, allowing for the tuning of the ligand's properties or its immobilization on a solid support to create recyclable catalysts.

Catalysis TypePotential Role of this compoundPotential Applications
Organocatalysis As a chiral catalyst.Asymmetric aldol reactions, Michael additions, Diels-Alder reactions.
Metal-based Catalysis As a chiral ligand for transition metals.Asymmetric cross-coupling reactions, hydrogenations, and other transformations.

Exploration in Advanced Functional Materials and Supramolecular Assemblies

The structural characteristics of this compound also suggest its potential utility in the development of advanced functional materials and supramolecular assemblies. The pyridine ring can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are fundamental to the construction of ordered supramolecular structures.

The ability of the pyridine moiety to coordinate with metal ions opens up possibilities for the design of metal-organic frameworks (MOFs) and coordination polymers. By incorporating this compound as a building block, it may be possible to create chiral MOFs with potential applications in enantioselective separations, asymmetric catalysis, and sensing.

Furthermore, the combination of a hydrogen bond acceptor (the pyridine nitrogen) and a hydrogen bond donor (the pyrrolidine N-H) within the same molecule could facilitate the formation of well-defined supramolecular assemblies through self-assembly processes. The bromo-substituent could also be exploited to direct the assembly through halogen bonding interactions. These supramolecular structures could find applications in areas such as crystal engineering, and the development of responsive materials.

The exploration of this compound in the context of functional materials is still in its infancy. However, the inherent properties of its constituent chemical motifs provide a strong foundation for future research into its use as a versatile building block for the creation of new materials with tailored properties and functionalities.

Q & A

Q. Q1. What are the key considerations for designing a synthesis route for 4-Bromo-2-(pyrrolidin-2-yl)pyridine?

Answer: The synthesis should prioritize regioselective bromination and functional group compatibility. For example, bromination at the pyridine ring’s 4-position often requires electrophilic substitution conditions (e.g., NBS in DMF) . Pyrrolidine ring formation may involve cyclization of a diamine precursor under reductive amination or transition-metal-catalyzed coupling. Ensure inert atmospheres for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .

Q. Q2. How can researchers ensure purity and structural fidelity during purification?

Answer: Post-synthesis purification requires a combination of techniques:

  • Recrystallization : Use solvents like ethanol or acetonitrile (e.g., 90% yield achieved via acetonitrile recrystallization in related bromopyridine derivatives) .
  • Chromatography : Optimize solvent polarity to separate brominated byproducts.
  • Spectroscopic Validation : Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for pyridine) and HPLC (≥95% purity) .

Intermediate-Level Research Questions

Q. Q3. What analytical methods are critical for characterizing this compound and its intermediates?

Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., orthorhombic Pca2₁ space group observed in analogous bromopyridine derivatives) .
  • Mass Spectrometry : Confirm molecular weight (MW = 241.1 g/mol) via ESI-MS or MALDI-TOF.
  • Thermal Analysis : Determine decomposition temperature (Td) via TGA; melting points (e.g., 193–196°C for brominated pyridines) .

Q. Q4. How do reaction solvents influence the yield of this compound?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Enhance bromination efficiency but may promote side reactions (e.g., oxidation of pyrrolidine).
  • Chlorinated solvents (DCM) : Ideal for acid-sensitive intermediates but require strict temperature control (<40°C) .
  • Ether solvents (THF) : Favor cyclization steps but may reduce bromine electrophilicity.

Advanced Research Questions

Q. Q5. How can researchers resolve contradictions in reaction yields reported for analogous bromopyridines?

Answer: Yield discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., nitro) deactivate the pyridine ring, reducing bromination efficiency .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)2) improve coupling reactions but may require ligand optimization (e.g., XPhos) .
  • Scale-dependent side reactions : Pilot-scale syntheses may require gradient heating to mitigate exothermic decomposition .

Q. Q6. What mechanistic insights guide the optimization of cross-coupling reactions involving this compound?

Answer:

  • Buchwald–Hartwig amination : The pyrrolidine nitrogen acts as a directing group, favoring ortho-metallation. Use Pd(dba)2/SPhos for C–N bond formation .
  • Suzuki–Miyaura coupling : Bromine at C4 participates selectively; optimize boronic acid equivalents (1.2–1.5 eq.) and base (K2CO3 vs. Cs2CO3) .

Q. Q7. How does the compound’s supramolecular behavior impact its application in coordination chemistry?

Answer: The pyrrolidine N and pyridine Br atoms serve as ligand sites for transition metals (e.g., Cu, Ni). Crystal structures reveal M–N bond lengths of 1.95–2.10 Å in related complexes, with hydrogen-bonding networks stabilizing coordination geometries .

Safety and Methodological Best Practices

Q. Q8. What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods for bromine exposure (H315/H319 hazards) .
  • Spill Management : Neutralize brominated waste with NaHCO3 and adsorb with vermiculite .
  • Storage : Store under argon at –20°C to prevent hygroscopic degradation .

Q. Q9. How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Optimize transition states for bromine displacement (e.g., ΔG<sup>‡</sup> ≈ 25–30 kcal/mol for SNAr reactions) .
  • Molecular Dynamics : Simulate solvation effects in polar solvents to predict regioselectivity .

Advanced Applications in Drug Discovery

Q. Q10. What strategies leverage this compound as a pharmacophore?

Answer:

  • Antimicrobial Agents : The pyrrolidine moiety enhances membrane permeability; bromine enables radiohalogenation for imaging .
  • Kinase Inhibitors : Structural analogs show IC50 values <100 nM against EGFR via pyridine–ATP binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.